molecular formula C6H3BrClNO2 B186772 5-Bromo-6-chloronicotinic acid CAS No. 29241-62-1

5-Bromo-6-chloronicotinic acid

Cat. No.: B186772
CAS No.: 29241-62-1
M. Wt: 236.45 g/mol
InChI Key: DXEUARPQHJXMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloronicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring. Its molecular formula is C6H3BrClNO2, and it has a molecular weight of 236.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-6-chloronicotinic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of nicotinic acid derivatives. For instance, 5-bromo-6-hydroxynicotinic acid can be treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with bromine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is often recrystallized from solvents like ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloronicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-6-chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a biochemical reagent in various assays and experiments.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloronicotinic acid
  • 5-Bromo-6-hydroxynicotinic acid
  • 6-Chloronicotinic acid

Comparison

Compared to similar compounds, 5-bromo-6-chloronicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that other compounds may not be able to fulfill .

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUARPQHJXMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301311
Record name 5-bromo-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-62-1
Record name 29241-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-6-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-2-chloro-5-methylpyridine (30 g) in water (650 ml) containing potassium permanganate (60 g) was stirred and heated under reflux for 3 hours. Further potassium permanganate (20 g) was then added and the mixture heated and stirred for another 21/2 hours. The mixture was steam-distilled to remove unchanged starting material, and then filtered while hot. The residue was washed with hot water. The filtrate and washings were cooled and acidified with concentrated hydrochloric acid. The solid which separated was extracted with ether. The ether extract was dried and evaporated to give 3-bromo-2-chloropyridine-5-carboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloronicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-chloronicotinic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-chloronicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-chloronicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-chloronicotinic acid
Customer
Q & A

Q1: How is 5-bromo-6-chloronicotinic acid synthesized and transformed into potentially useful derivatives?

A1: this compound can be converted into its acid chloride using thionyl chloride (SOCl2) [, ]. This reactive intermediate is then further reacted with appropriately substituted phenols in a basic solution to yield phenyl 5-bromo-6-chloronicotinates []. Similarly, reacting the acid chloride with ring-substituted anilines produces N-phenylamides of this compound []. These derivatives are being investigated for potential herbicidal, fungicidal, or ascaricidal activities [].

Q2: What is the significance of hydrogen bonding in the structural analysis of this compound?

A2: Research suggests that hydrogen bonding plays a crucial role in the crystal structure of this compound []. Observations of melting point trends within a series of trisubstituted pyridines, including dihalonicotinic acids and amides, led to the hypothesis that intermolecular hydrogen bonding significantly influences their crystal structures []. This hypothesis was further investigated through X-ray crystal structure determination [], confirming the importance of hydrogen bonding in dictating the solid-state arrangement of these molecules.

Q3: Are there any notable spectroscopic characteristics of this compound derivatives?

A3: Studies on N-phenylamides of this compound revealed interesting trends in their infrared spectra []. Researchers examined these spectra to establish correlations between structural and electronic effects and the compounds' tendencies to form hydrogen bonds []. This analysis provides valuable insights into the structure-activity relationships of these compounds, potentially guiding further development and optimization for specific applications.

Q4: What are the limitations of the available research on this compound and its derivatives?

A4: The current research primarily focuses on the synthesis and characterization of this compound derivatives [, , ]. While initial investigations suggest potential agricultural applications, detailed studies on their mechanism of action, efficacy, and safety profiles are lacking. Further research is needed to explore their target interactions, downstream effects, and potential environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.